(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a sterol glycoside characterized by a cyclopenta[a]phenanthrene core, a hallmark of steroids and related molecules. The core is substituted with:
- A 17-(5-ethyl-6-methylheptan-2-yl) side chain, a branched alkyl group common in phytosterols like β-sitosterol .

- A glycosidic linkage at position 3 to a hexose derivative (oxane-3,4,5-triol with hydroxymethyl at C6), distinguishing it from non-glycosylated sterols.
Its isolation or synthesis would likely follow methods similar to those for sterol glycosides, such as enzymatic glycosylation or plant extraction .
Properties
Molecular Formula |
C35H60O6 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21?,22?,24?,25?,26?,27?,28?,29-,30-,31+,32-,33?,34?,35?/m1/s1 |
InChI Key |
NPJICTMALKLTFW-XCNGJIQWSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Origin of Product |
United States |
Biological Activity
The compound (3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant potential in biological research and applications. Its intricate structure suggests various interactions within biological systems that warrant investigation.
Molecular Characteristics
- Molecular Formula : C₁₀₅H₁₇₈O₁₈
- Molecular Weight : 1728.5 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts. Its structure indicates potential roles in modulating biological pathways and influencing cellular responses. Notably:
- Hormonal Activity : The compound's structural similarity to steroid hormones suggests it may exert endocrine-like effects. Studies indicate that similar compounds can bind to hormone receptors and influence gene expression .
- Anti-inflammatory Properties : Recent research highlights the role of related compounds in inhibiting the NLRP3 inflammasome pathway. This pathway is crucial in mediating inflammatory responses and has been implicated in various diseases including Alzheimer's and Parkinson's . The compound may exhibit similar inhibitory effects.
- Neuroprotective Effects : There is emerging evidence that compounds with related structures can protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .
1. Inhibition of NLRP3 Inflammasome
A study assessed the impact of structurally similar compounds on the NLRP3 inflammasome's activation in response to cellular stress. Results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines IL-1β and IL-18 by inhibiting ASC oligomerization .
2. Hormonal Modulation
Research on steroid-like compounds demonstrated their ability to modulate estrogen receptor activity in vitro. This modulation was linked to alterations in cell proliferation and apoptosis in breast cancer cell lines .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sterols and derivatives (Table 1). Key differentiating features include side-chain branching , functional groups , and glycosylation status .
Table 1: Structural and Functional Comparison
Notes:
- Glycosylation : The target compound’s 3-O-glycoside moiety likely increases hydrophilicity compared to β-sitosterol, altering membrane interaction or bioavailability .
- Side-chain variations : The 5-ethyl-6-methylheptan-2-yl group in the target and β-sitosterol differs from unsaturated () or simpler alkyl chains (), impacting lipophilicity and packing in lipid bilayers .
- Biological relevance: β-Sitosterol is a known membrane stabilizer and cholesterol competitor , while glycosylated derivatives may play roles in plant defense or host-pathogen interactions .
Research Findings and Data Gaps
- Structural analysis : confirms X-ray crystallography for a related diol sterol, but the target compound’s conformation remains unstudied.
- Retention indices : β-Sitosterol has a GC-MS RI of 2801 , suggesting high hydrophobicity. The target’s glycoside would likely exhibit a lower RI due to increased polarity, though experimental data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

